1,3,6,7-Tetrahydro-2H-azepin-2-on
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Overview
Description
1,3,6,7-Tetrahydro-2H-azepin-2-on is a heterocyclic compound with the molecular formula C6H9NO. It is a seven-membered ring containing one nitrogen atom and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,6,7-Tetrahydro-2H-azepin-2-on can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of 3-phenylpropan-1-amine with methyl chloroformate followed by cyclization using trifluoromethanesulfonic acid .
Industrial Production Methods: Industrial production of this compound typically involves bulk synthesis methods that ensure high yield and purity. These methods often include the use of advanced catalytic processes and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 1,3,6,7-Tetrahydro-2H-azepin-2-on undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds .
Scientific Research Applications
1,3,6,7-Tetrahydro-2H-azepin-2-on has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,6,7-Tetrahydro-2H-azepin-2-on involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids, leading to antimicrobial effects .
Comparison with Similar Compounds
- 1,5,6,7-Tetrahydro-2H-azepin-2-one
- 2,3,6,7-Tetrahydro-1H-azepin-2-one
- 2,5,6,7-Tetrahydro-1H-azepin-2-one
Uniqueness: 1,3,6,7-Tetrahydro-2H-azepin-2-on is unique due to its specific ring structure and the position of the nitrogen and oxygen atoms.
Properties
IUPAC Name |
1,2,3,6-tetrahydroazepin-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-6-4-2-1-3-5-7-6/h1-2H,3-5H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALECLTWKEFBVTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18761-61-0 |
Source
|
Record name | 2,3,6,7-tetrahydro-1H-azepin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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